Cas no 944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine is a boronic ester-functionalized pyrimidine derivative widely used in Suzuki-Miyaura cross-coupling reactions. The presence of the pinacol boronate group enhances stability and solubility in organic solvents, facilitating efficient coupling with aryl halides. The trifluoromethyl substituent imparts electron-withdrawing properties, influencing reactivity and selectivity in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a key intermediate for constructing complex heterocyclic frameworks. Its high purity and well-defined structure ensure reproducibility in coupling reactions, making it a reliable choice for advanced organic synthesis.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine structure
944401-58-5 structure
Product Name:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
CAS No:944401-58-5
MF:C11H15BF3N3O2
MW:289.06191277504
MDL:MFCD09952051
CID:841532
Update Time:2025-06-09

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
    • 2-AMINO-4-TRIFLUOROMETHYLPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
    • 2-AMINO-4-TRIFLUOROPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
    • [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]amine
    • 2-Amino-4-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-4-(trifluoromethyl)pyrimidine-2-ylamine
    • FEVSQCNVVXXUBK-UHFFFAOYSA-N
    • C11H15BF3N3O2
    • BCP14924
    • EBD842651
    • QC
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine (ACI)
    • MDL: MFCD09952051
    • Inchi: 1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)
    • InChI Key: FEVSQCNVVXXUBK-UHFFFAOYSA-N
    • SMILES: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN=C(N)N=1)(F)F

Computed Properties

  • Exact Mass: 289.12100
  • Monoisotopic Mass: 289.1209414 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.3
  • Molecular Weight: 289.06

Experimental Properties

  • Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • PSA: 70.26000
  • LogP: 1.95800

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Security Information

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Pricemore >>

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  4 h, 115 °C; 115 °C → 50 °C
1.2 Reagents: Ethyl acetate
Reference
2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 115 °C; 115 °C → 50 °C
Reference
One-Step Synthesis of 3,4-Disubstituted 2-Oxazolidinones by Base-Catalyzed CO2 Fixation and Aza-Michael Addition
Mannisto, Jere K. ; Sahari, Aleksi ; Lagerblom, Kalle ; Niemi, Teemu; Nieger, Martin ; et al, Chemistry - A European Journal, 2019, 25(44), 10284-10289

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  6 h, 115 °C; 115 °C → rt
Reference
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Pi 3-kinase inhibitors and methods of their use
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Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 120 °C
Reference
Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  6 h, 115 °C
Reference
Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer
Burger, Matthew T.; Pecchi, Sabina; Wagman, Allan; Ni, Zhi-Jie; Knapp, Mark; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  4 h, 115 °C
Reference
Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors
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Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
Reference
Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents
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Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 115 °C
Reference
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Production Method 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 115 °C; 115 °C → rt
Reference
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Production Method 11

Reaction Conditions
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  6 h, 115 °C; 115 °C → rt
Reference
Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Suppliers

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(CAS:944401-58-5)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
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Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:18
Price ($):155.0/342.0
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Additional information on 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Introduction to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 944401-58-5)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 944401-58-5) is a versatile compound with significant applications in the field of medicinal chemistry and drug discovery. This compound belongs to the class of boronic esters and is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules and pharmaceuticals.

The structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine features a pyrimidine core substituted with a trifluoromethyl group and a boronic ester moiety. The trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly reactive in various chemical transformations. The boronic ester functionality is crucial for its application in cross-coupling reactions, where it can be readily converted to the corresponding boronic acid or used directly in palladium-catalyzed couplings.

In recent years, there has been a growing interest in the development of new drugs targeting various diseases, including cancer and infectious diseases. The ability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine to participate in efficient and selective coupling reactions has made it an attractive building block for the synthesis of novel bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of potent inhibitors of kinases involved in cancer progression.

The stability and reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine have been extensively characterized. It is generally stable under standard laboratory conditions but should be stored under inert atmosphere to prevent degradation. The compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which facilitates its use in various synthetic protocols.

The synthetic accessibility of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has also been improved through recent advancements in synthetic methods. A notable example is the development of a one-pot protocol that combines multiple steps into a single reaction sequence, significantly reducing the overall time and cost associated with its preparation. This protocol involves the sequential addition of reagents under carefully controlled conditions to achieve high yields and purity.

In addition to its role as a synthetic intermediate, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has shown promise as a lead compound for drug discovery. Its ability to modulate specific biological targets has been explored in several preclinical studies. For example, researchers at a leading pharmaceutical company have reported that derivatives of this compound exhibit potent antiviral activity against a range of RNA viruses. These findings suggest that further optimization of this scaffold could lead to the development of new therapeutic agents for viral infections.

The environmental impact and safety profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine have also been evaluated. Studies have shown that it can be synthesized using environmentally benign reagents and conditions, making it a more sustainable choice for industrial-scale production. Furthermore, preliminary toxicology assessments indicate that it has low toxicity at relevant concentrations and does not pose significant health risks when handled properly.

In conclusion, 5-(4,4, 5, 5-Tetramethyl -1, 3, 2-dioxaborolan - 2 - yl) - 4 - (trifluoromethy l) pyrimidin - 2 - amine (CAS No. 944001 - 68 - 6) is a valuable compound with broad applications in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an essential building block for the synthesis of bioactive molecules. Ongoing research continues to uncover new opportunities for its use in developing innovative therapeutic agents and advancing our understanding of complex biological systems.

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Amadis Chemical Company Limited
(CAS:944401-58-5)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
A859424
Purity:99%/99%
Quantity:250mg/1g
Price ($):155.0/342.0
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